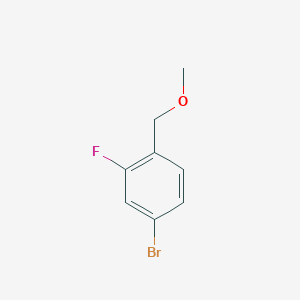

4-Bromo-2-fluoro-1-(methoxymethyl)benzene

Vue d'ensemble

Description

4-Bromo-2-fluoro-1-(methoxymethyl)benzene, also known as 4-Bromo-2-fluoro-1-(methoxy)benzene or 4-Bromo-2-fluorobenzene-1-methanol, is an aromatic compound with a wide range of applications in various scientific research fields. It is a colorless liquid with a molecular formula of C7H7BrFOM and a molecular weight of 194.07 g/mol. It is a derivative of benzene and is widely used as a reagent in organic synthesis. It is also used as an intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds.

Applications De Recherche Scientifique

Molecular Electronics Building Blocks

4-Bromo-2-fluoro-1-(methoxymethyl)benzene serves as a precursor for a variety of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires. These are key components in the development of molecular electronics. The compound's utility in synthesizing aryl bromides, which are essential for thiol end-capped molecular wires, highlights its significance in fabricating components for molecular-scale electronic devices (Stuhr-Hansen et al., 2005).

Antimicrobial Agents Synthesis

Research on novel (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones, which include fluoro, bromo, methoxy, and other groups on the benzene ring, has revealed potent antimicrobial activity against a range of bacteria and fungi. The inclusion of such functional groups enhances the compounds' effectiveness, surpassing that of reference drugs in most cases. This indicates the potential of this compound derivatives in developing new antimicrobial agents (Liaras et al., 2011).

Radiolabeling and Diagnostic Imaging

The compound has been used in the synthesis of 1-[18F]fluoromethyl-4-methyl-benzene and similar o-, m-, or p-substituted 1-halomethyl-[18F]fluoromethyl-benzenes. These synthesized compounds are explored as bifunctional labelling agents, potentially useful in positron emission tomography (PET) imaging. Such radiolabeled compounds can enhance the specificity and efficacy of diagnostic imaging, aiding in the visualization of biological processes at the molecular level (Namolingam et al., 2001).

Advanced Polymer Materials

This compound derivatives have been utilized in the synthesis of novel halogen, alkoxy, and alkyl ring-disubstituted isopropyl 2-cyano-3-phenyl-2-propenoates. These compounds have been copolymerized with styrene to produce materials with unique properties. Such research is critical for developing advanced polymer materials with tailored characteristics for specific applications, ranging from coatings to biomedical devices (Hussain et al., 2019).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that this compound is used in organic synthesis , suggesting that its targets could be a variety of organic compounds depending on the specific reaction it is involved in.

Mode of Action

It is known to be used in the suzuki-miyaura coupling reaction , a type of cross-coupling reaction. In this reaction, the compound would interact with a boron reagent and a palladium catalyst to form a carbon-carbon bond .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-fluoro-1-(methoxymethyl)benzene. For instance, the compound’s storage temperature is recommended to be between 2-8°C , suggesting that temperature is an important factor for its stability. Additionally, the compound is a liquid at room temperature , which could influence its handling and application in various reactions.

Propriétés

IUPAC Name |

4-bromo-2-fluoro-1-(methoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-11-5-6-2-3-7(9)4-8(6)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXSWVRGOODJFHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301271423 | |

| Record name | 4-Bromo-2-fluoro-1-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301271423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

95068-02-3 | |

| Record name | 4-Bromo-2-fluoro-1-(methoxymethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95068-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-fluoro-1-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301271423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Hydroxyethane)sulfonyl]propanoic acid](/img/structure/B1342842.png)

![4H,6H,7H-thiopyrano[4,3-d][1,3]thiazol-2-amine](/img/structure/B1342876.png)